molecular formula C27H26FNO4 B11831036 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-

Cat. No.: B11831036
M. Wt: 447.5 g/mol
InChI Key: FVQGZFCAABUNOP-CCDWMCETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is a complex organic compound with a unique structure that includes an azetidinone ring, a dioxolane ring, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

    Introduction of the Dioxolane Ring: This step may involve the reaction of a diol with an appropriate ketone or aldehyde under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- include other azetidinone derivatives and compounds with similar structural features. Examples include:

Uniqueness

The uniqueness of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- lies in its specific combination of functional groups and stereochemistry. This unique structure can confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26FNO4

Molecular Weight

447.5 g/mol

IUPAC Name

(3R,4S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C27H26FNO4/c1-27(2)32-17-23(33-27)24-25(29(26(24)30)21-12-10-20(28)11-13-21)19-8-14-22(15-9-19)31-16-18-6-4-3-5-7-18/h3-15,23-25H,16-17H2,1-2H3/t23-,24-,25+/m0/s1

InChI Key

FVQGZFCAABUNOP-CCDWMCETSA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Canonical SMILES

CC1(OCC(O1)C2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.